molecular formula C16H19N5O2 B12750434 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole CAS No. 121282-86-8

4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole

Cat. No.: B12750434
CAS No.: 121282-86-8
M. Wt: 313.35 g/mol
InChI Key: NHTGCVXWDILIQB-REZTVBANSA-N
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Description

4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the pyridazino and hydrazino groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated indole derivative.

Scientific Research Applications

4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-3-acetic acid: A plant hormone with growth-regulating effects.

    2,3-Dimethylindole: Used in the synthesis of dyes and pigments.

Uniqueness

4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

121282-86-8

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

7,8-dimethoxy-N-[(E)-2-methylpropylideneamino]-5H-pyridazino[4,5-b]indol-4-amine

InChI

InChI=1S/C16H19N5O2/c1-9(2)7-17-20-16-15-11(8-18-21-16)10-5-13(22-3)14(23-4)6-12(10)19-15/h5-9,19H,1-4H3,(H,20,21)/b17-7+

InChI Key

NHTGCVXWDILIQB-REZTVBANSA-N

Isomeric SMILES

CC(C)/C=N/NC1=C2C(=CN=N1)C3=CC(=C(C=C3N2)OC)OC

Canonical SMILES

CC(C)C=NNC1=C2C(=CN=N1)C3=CC(=C(C=C3N2)OC)OC

Origin of Product

United States

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